molecular formula C16H18N4O2S B11181824 N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide

Cat. No.: B11181824
M. Wt: 330.4 g/mol
InChI Key: XBIRHXGDNOQIJX-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a benzyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide typically involves the reaction of 1,3,5-triazine derivatives with benzylamine and benzenesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium carbonate or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to a temperature range of 70-80°C to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring and benzenesulfonamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The benzenesulfonamide moiety is known to interact with sulfonamide-binding proteins, while the triazine ring can form hydrogen bonds and hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-benzyl-1-methyl-N-nitro-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine
  • Indazole derivatives
  • 1,3,5-triazine aminobenzoic acid derivatives

Uniqueness

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide stands out due to its unique combination of a triazine ring, benzyl group, and benzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to similar compounds .

Properties

Molecular Formula

C16H18N4O2S

Molecular Weight

330.4 g/mol

IUPAC Name

N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)benzenesulfonamide

InChI

InChI=1S/C16H18N4O2S/c21-23(22,15-9-5-2-6-10-15)19-16-17-12-20(13-18-16)11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H2,17,18,19)

InChI Key

XBIRHXGDNOQIJX-UHFFFAOYSA-N

Canonical SMILES

C1NC(=NCN1CC2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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